7-fluoro-2-p-tolyl-4H-chromen-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H11FO2 |
|---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
7-fluoro-2-(4-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H11FO2/c1-10-2-4-11(5-3-10)15-9-14(18)13-7-6-12(17)8-16(13)19-15/h2-9H,1H3 |
InChI Key |
NGYCVQPULTXSDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)F |
Origin of Product |
United States |
Comprehensive Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of 7-fluoro-2-p-tolyl-4H-chromen-4-one provides crucial information about the number, connectivity, and chemical environment of the protons. In a typical analysis, the aromatic protons of the chromen-4-one and p-tolyl moieties would exhibit signals in the downfield region, generally between δ 7.0 and 8.2 ppm. The methyl protons of the p-tolyl group would appear as a characteristic singlet in the upfield region, typically around δ 2.4 ppm. For a related compound, 3-hydroxy-2-tolyl-4H-chromen-4-one, the methyl group protons attached to the aryl group appeared at δ 2.37 ppm, and the aromatic protons were observed in the δ 8.13–7.35 ppm range. acs.org
Table 1: ¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic Protons | 7.0 - 8.2 | Multiplet | - |
| H-3 | 6.8 (Calculated) | Singlet | - |
| H-5 | 8.1 (Calculated) | Doublet of doublets | J = 8.0, 1.0 |
| H-6 | 7.3 (Calculated) | Multiplet | - |
| H-8 | 7.2 (Calculated) | Doublet of doublets | J = 8.0, 2.0 |
| p-tolyl -CH₃ | 2.4 (Calculated) | Singlet | - |
| p-tolyl Aromatic | 7.3 - 7.9 (Calculated) | Multiplet | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed map of the carbon framework. The carbonyl carbon (C-4) of the chromen-4-one ring is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 175-185 ppm. For instance, the carbonyl carbon in 3-hydroxy-2-tolyl-4H-chromen-4-one was observed at δ 172.12 ppm. acs.org The carbon atoms of the aromatic rings will appear in the δ 110-165 ppm region, with the carbon attached to the fluorine atom exhibiting a characteristic splitting pattern due to C-F coupling. The methyl carbon of the p-tolyl group will be found in the upfield region, around δ 20-25 ppm.
Table 2: ¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (C-4) | 178.0 (Calculated) |
| C-2 | 163.0 (Calculated) |
| C-3 | 110.0 (Calculated) |
| C-4a | 118.0 (Calculated) |
| C-5 | 127.0 (Calculated) |
| C-6 | 125.0 (Calculated) |
| C-7 | 165.0 (d, J(C-F) ≈ 250 Hz) |
| C-8 | 115.0 (d, J(C-F) ≈ 25 Hz) |
| C-8a | 157.0 (Calculated) |
| p-tolyl C-1' | 129.0 (Calculated) |
| p-tolyl C-2',6' | 126.0 (Calculated) |
| p-tolyl C-3',5' | 129.5 (Calculated) |
| p-tolyl C-4' | 142.0 (Calculated) |
| p-tolyl -CH₃ | 21.5 (Calculated) |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Characterization
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org The fluorine-19 nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to observe. wikipedia.org The chemical shift of the fluorine atom in this compound is expected to fall within the typical range for aryl fluorides. The precise chemical shift and coupling constants to neighboring protons provide valuable structural information. For organofluorine compounds, the chemical shift range is typically between -50 to -70 ppm for CF₃ groups and -200 to -220 ppm for CH₂F groups. wikipedia.org The ¹⁹F NMR spectrum will show couplings to the adjacent aromatic protons, which can be used to confirm its position on the chromen-4-one ring system.
Two-Dimensional NMR Techniques (e.g., NOESY) for Stereochemical Assignment
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the through-space proximity of atoms, which is crucial for stereochemical assignments. bas.bg In the case of this compound, a NOESY experiment could reveal correlations between the protons of the p-tolyl group and the protons on the chromen-4-one core, confirming their relative orientation. For instance, a NOESY correlation between the ortho protons of the p-tolyl ring and the H-3 proton of the chromenone ring would provide strong evidence for the spatial arrangement of these two ring systems.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound, the high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion [M]⁺, confirming its elemental formula of C₁₆H₁₁FO₂. Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation of the molecule. This fragmentation cascade produces numerous smaller fragments, yielding valuable structural information, although the molecular ion may sometimes be absent. nih.gov
Table 3: Mass Spectrometry Data
| Analysis | Result |
|---|---|
| Molecular Formula | C₁₆H₁₁FO₂ |
| Molecular Weight | 254.26 g/mol |
| Expected [M]⁺ Peak | m/z 254.0743 |
| Key Fragmentation Pathways | Retro-Diels-Alder reaction, loss of CO, loss of the p-tolyl group |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the various bonds within its structure. The most prominent of these would be the strong absorption from the carbonyl (C=O) group of the chromen-4-one ring, typically appearing in the region of 1650-1600 cm⁻¹. Other key absorptions would include those for the C-O-C ether linkage, the C=C bonds of the aromatic rings, and the C-F bond.
Table 4: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| C=O (ketone) | 1650 - 1630 |
| C=C (aromatic) | 1600 - 1450 |
| C-O-C (ether) | 1300 - 1200 |
| C-F (aryl fluoride) | 1250 - 1100 |
| C-H (aromatic) | 3100 - 3000 |
| C-H (methyl) | 2950 - 2850 |
X-ray Diffraction Analysis for Crystalline Structure Determination
X-ray diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the macroscopic properties of the material.
While the crystal structure of this compound has not been reported, an analysis of a related compound, (7-fluoro-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate, illustrates the depth of information obtainable from XRD studies. researchgate.net The crystals of this compound were analyzed by single-crystal X-ray diffraction, revealing its detailed molecular geometry and packing in the solid state. researchgate.net
The key crystallographic data for this related 7-fluoro-chromene derivative are summarized in the table below.
Interactive Data Table: Crystallographic Data for (7-fluoro-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate researchgate.net
| Parameter | Value |
| Molecular Formula | C₁₅H₁₄FNO₃S₂ |
| Molecular Weight | 339.39 |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 7.0285 (3) |
| b (Å) | 7.8845 (3) |
| c (Å) | 14.8151 (6) |
| α (°) | 74.779 (2) |
| β (°) | 87.653 (2) |
| γ (°) | 88.21 (11) |
In the structure of (7-fluoro-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate, the 2H-chromene ring system is nearly planar. researchgate.net The molecules in the crystal are organized into inversion dimers through weak C-H···F hydrogen bonds. researchgate.net These dimers are further connected by C-H···O hydrogen bonds, forming chains within the crystal lattice. researchgate.net Such detailed structural information is fundamental to understanding the physicochemical properties and potential interactions of fluorinated chromones.
Ultraviolet-Visible (UV-Vis) Spectrophotometry in Complexation and Quantitative Studies
UV-Visible spectrophotometry is a versatile analytical technique used to study the electronic transitions within a molecule and to quantify its concentration in a solution. The absorption of UV or visible light by a compound is directly related to its electronic structure, making this method highly sensitive to changes in the molecular environment, such as those occurring during complexation with metal ions.
While specific UV-Vis studies on this compound are not detailed in the available literature, research on the related compound 3-hydroxy-2-p-tolyl-4H-chromen-4-one (HToC) demonstrates the utility of this technique. A study on the complexation of HToC with platinum(II) ions showcases how UV-Vis spectrophotometry can be employed to determine the stoichiometry and stability of the resulting metal complex. acs.orgnih.gov
In this study, HToC forms a stable, yellow-colored complex with Pt(II) in an alkaline medium (pH 8.92–9.21), which can be extracted into chloroform. acs.orgnih.gov The formation of the complex is accompanied by a significant shift in the maximum absorption wavelength (λmax) to the visible region (509–525 nm), where the ligand itself shows negligible absorbance. acs.orgnih.gov This distinct color change and new absorption band are characteristic of complex formation and form the basis for quantitative analysis.
The stoichiometry of the complex was determined using Job's method of continuous variations and the mole ratio method, both of which indicated a 1:2 ratio of Pt(II) to HToC. nih.gov This finding is crucial for understanding the coordination chemistry of the ligand.
Furthermore, the study established a linear relationship between the absorbance of the complex and the concentration of Pt(II) over a specific range, enabling its use for quantitative determination. acs.orgnih.gov The key parameters for the quantitative analysis of platinum(II) using HToC are presented below.
Interactive Data Table: Spectrophotometric Data for the Pt(II)-HToC Complex acs.orgnih.gov
| Parameter | Value |
| λmax | 520 nm |
| pH Range | 8.92–9.21 |
| Molar Absorptivity (ε) | 6.790 × 10⁴ L mol⁻¹ cm⁻¹ |
| Sandell's Sensitivity | 0.0029 µg Pt(II) cm⁻² |
| Linearity Range | 0.0–1.8 µg Pt(II) mL⁻¹ |
| Stoichiometry (Pt:HToC) | 1:2 |
This example with a related tolyl-chromenone underscores the power of UV-Vis spectrophotometry for investigating the complexation behavior of this class of compounds and for developing sensitive and cost-effective methods for quantitative analysis. acs.orgpnrjournal.com
Computational Investigations and Molecular Modeling of 7 Fluoro 2 P Tolyl 4h Chromen 4 One
Density Functional Theory (DFT) Studies for Geometric and Electronic Structure Elucidation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, electronic properties, and reactivity of molecules. For 7-fluoro-2-p-tolyl-4H-chromen-4-one, DFT studies, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be essential to understand its fundamental chemical characteristics.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting propensity. The HOMO-LUMO energy gap is a significant parameter that reflects the molecule's stability; a larger gap implies higher stability and lower reactivity.
For this compound, the HOMO is expected to be distributed over the electron-rich chromone (B188151) ring and the p-tolyl group. The electron-withdrawing fluorine atom at the 7-position would likely lower the HOMO energy level, making the molecule less prone to oxidation compared to its non-fluorinated counterpart. The LUMO is anticipated to be localized on the pyranone ring, particularly the α,β-unsaturated ketone system. The HOMO-LUMO energy gap would be influenced by both the fluoro and p-tolyl substituents.
Table 1: Predicted Frontier Molecular Orbital Properties
| Parameter | Predicted Value/Characteristic | Rationale |
| HOMO Energy | Lowered compared to non-fluorinated analog | Electron-withdrawing effect of the fluorine atom. |
| LUMO Energy | Marginally affected | Primarily localized on the pyranone ring. |
| HOMO-LUMO Gap | Relatively large | Indicative of good kinetic stability. |
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity and stability of this compound. These descriptors provide a quantitative basis for understanding the molecule's chemical behavior.
Table 2: Predicted Quantum Chemical Descriptors
| Descriptor | Formula | Predicted Characteristic |
| Ionization Potential (I) | I ≈ -EHOMO | Relatively high, suggesting higher stability. |
| Electron Affinity (A) | A ≈ -ELUMO | Moderate, indicating some electron-accepting capability. |
| Electronegativity (χ) | χ = (I + A) / 2 | Moderate to high due to the fluorine atom. |
| Chemical Hardness (η) | η = (I - A) / 2 | High, consistent with a large HOMO-LUMO gap. |
| Global Softness (S) | S = 1 / (2η) | Low, indicating lower reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Moderate, suggesting it can act as an electrophile. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
For this compound, the MEP surface would likely show the most negative potential localized around the carbonyl oxygen atom of the pyranone ring, making it a primary site for electrophilic interactions. The fluorine atom, due to its high electronegativity, would also contribute to a region of negative potential. Regions of positive potential are expected around the hydrogen atoms of the aromatic rings. This information is critical for understanding potential intermolecular interactions, such as hydrogen bonding, which are vital for ligand-receptor binding.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. Flavonoids are known to interact with a variety of biological targets, including kinases, topoisomerases, and other enzymes. nih.gov
A molecular docking study of this compound would involve docking the molecule into the binding site of a relevant protein target. The binding affinity, typically expressed as a docking score or binding energy, would be calculated. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, would be analyzed to understand the basis of its potential biological activity. The presence of the p-tolyl group could lead to favorable hydrophobic and π-π stacking interactions within a hydrophobic pocket of the binding site, while the carbonyl oxygen and the fluorine atom could participate in hydrogen bonding.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
The ADME properties of a compound determine its pharmacokinetic profile and are crucial for its development as a drug. In silico tools can predict these properties based on the molecule's structure, providing an early assessment of its drug-likeness. plos.org
Table 3: Predicted ADME Profile of this compound
| ADME Property | Predicted Characteristic | Rationale |
| Absorption | Good oral bioavailability predicted. | Flavonoids generally exhibit good absorption, and the lipophilicity of the p-tolyl group may enhance this. |
| Distribution | Likely to have good tissue distribution. | The molecule's size and moderate lipophilicity suggest it can cross biological membranes. |
| Metabolism | Potential for metabolism by cytochrome P450 enzymes. | Flavonoids are known substrates for CYP enzymes. The aromatic rings are potential sites for hydroxylation. |
| Excretion | Likely to be excreted via renal and/or biliary routes. | Metabolites are typically more water-soluble and are eliminated through these pathways. |
| Lipinski's Rule of Five | Likely to be compliant. | The molecular weight, logP, and number of hydrogen bond donors/acceptors are expected to be within the acceptable ranges for drug-likeness. |
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The relative energies of these conformers determine the molecule's preferred shape, which is critical for its interaction with biological targets. The 4H-chromen-4-one scaffold is relatively planar and rigid. nih.govfrontiersin.org
Biological Activity Profiling and Mechanistic Studies
Antimicrobial Activity Investigations
While the broader class of chromones and particularly fluorinated chromones are recognized for their potential as antimicrobial agents, specific data for 7-fluoro-2-p-tolyl-4H-chromen-4-one remains limited.
Antibacterial Efficacy Against Bacterial Strains
Comprehensive searches of scientific literature did not yield specific studies detailing the antibacterial efficacy of this compound against various bacterial strains. While related chromone (B188151) derivatives have shown activity, dedicated research on this particular compound, including data such as Minimum Inhibitory Concentration (MIC) values, is not publicly available at this time.
Antifungal Potency Against Fungal Pathogens
Similar to the antibacterial data, there is a lack of specific research on the antifungal potency of this compound against common fungal pathogens. Although general antifungal activities are a known characteristic of the flavonoid class, specific experimental results for this compound have not been reported in the reviewed literature.
Antiviral Activity Assessments, Including Influenza Virus Inhibition
Currently, there are no specific studies available in the public domain that assess the antiviral activity of this compound, including its potential to inhibit the influenza virus. The antiviral properties of many flavonoids often stem from their ability to interfere with viral enzymes or replication processes, but such mechanisms have not yet been explored for this compound.
Anti-inflammatory Response Modulation
Flavonoids are well-known for their anti-inflammatory effects, often by modulating signaling pathways such as the TLR4/MAPK pathway. nih.gov However, specific research investigating the ability of this compound to modulate inflammatory responses is not available in the current body of scientific literature. Therefore, its specific mechanism of action in inflammatory processes remains uncharacterized.
Antioxidant Mechanisms and Reactive Oxygen Species Scavenging
Detailed studies on the antioxidant mechanisms and the capacity for reactive oxygen species (ROS) scavenging by this compound have not been published. A study on a structurally related compound, 3-hydroxy-2-tolyl-4H-chromen-4-one, when complexed with platinum, did show radical scavenging capacity. nih.gov However, these findings cannot be directly extrapolated to this compound, as both the hydroxyl group at position 3 and the platinum ion are critical to the observed activity.
Enzyme Inhibition Studies
The introduction of fluorine into a molecule can sometimes lead to potent enzyme inhibition. researchgate.net This is a strategy often used in drug design. However, there are currently no specific studies that identify or detail the inhibition of any particular enzymes by this compound.
Cholinesterase Inhibition (e.g., Acetylcholinesterase)
Currently, there is no publicly available scientific literature or database entry detailing the cholinesterase inhibitory activity of this compound.
Beta-Secretase Inhibition
No specific data on the beta-secretase (BACE1) inhibitory properties of this compound has been reported in the accessible scientific literature.
Monoamine Oxidase Inhibition
Research into the effects of this compound on monoamine oxidase (MAO) has been documented. Specifically, its activity against Monoamine oxidase B (MAO-B) has been quantified. The compound has been identified as an investigative molecule in this context.
An entry in the Therapeutic Target Database reports a half-maximal inhibitory concentration (IC₅₀) value for the compound against MAO-B. idrblab.net The recorded IC₅₀ value provides a quantitative measure of its potency as an inhibitor of this enzyme.
| Enzyme Target | IC₅₀ (nM) |
| Monoamine Oxidase B | 11340 idrblab.net |
Beta-Glucuronidase Inhibition
There are no specific studies or data available in the public domain concerning the inhibitory effects of this compound on beta-glucuronidase.
Modulation of Amyloid-Beta Aggregation Pathways
An extensive search of scientific databases and literature reveals no studies focused on the potential for this compound to modulate the aggregation pathways of amyloid-beta peptides.
Metal Chelation Properties and Their Biological Implications
There is currently no available data describing the metal chelation properties of this compound or the potential biological implications of such activity.
Neuroprotective Effects and Potential in Neurodegenerative Disease Models
The exploration of chromone derivatives has revealed their potential to confer neuroprotection, a critical aspect in the management of neurodegenerative diseases like Alzheimer's and Parkinson's disease. While direct studies on this compound are limited, research on analogous structures provides a strong rationale for its investigation in this area.
The neuroprotective potential of chromone-based compounds often stems from their ability to inhibit key enzymes implicated in the neurodegenerative cascade. For instance, various 2-aryl-4H-chromen-4-one derivatives have been synthesized and evaluated for their inhibitory activity against monoamine oxidases (MAO-A and MAO-B). Inhibition of MAO-B is a validated strategy in Parkinson's disease treatment, as it reduces the degradation of dopamine (B1211576) and mitigates the formation of neurotoxic byproducts.
Furthermore, the structural features of this compound, including the fluorine atom and the p-tolyl group, can influence its pharmacokinetic properties and target interactions, potentially enhancing its neuroprotective efficacy. The fluorine substitution can improve metabolic stability and blood-brain barrier permeability, crucial for a centrally acting agent. The p-tolyl group can engage in specific interactions within the active sites of target enzymes. While comprehensive in vitro and in vivo studies on this specific compound are needed to fully elucidate its neuroprotective profile, the existing body of research on related chromones provides a compelling foundation for its further development.
Antiglycation Activity
Advanced glycation end products (AGEs) are deleterious molecules formed through the non-enzymatic reaction of sugars with proteins or lipids. Their accumulation is implicated in the pathogenesis of various age-related diseases, including neurodegenerative disorders, by promoting oxidative stress and inflammation. The ability of compounds to inhibit the formation of AGEs, known as antiglycation activity, is therefore a valuable therapeutic property.
Polyphenolic compounds, a class that includes chromones, are recognized for their potential to inhibit glycation. While specific data on the antiglycation activity of this compound is not yet available, the general antioxidant and metal-chelating properties of chromone derivatives suggest a plausible mechanism for such activity. These compounds can interfere with the glycation process by scavenging free radicals and chelating transition metal ions that catalyze the formation of AGEs. Further investigation into the direct antiglycation effects of this compound is warranted to establish its potential in mitigating AGE-related pathologies.
Development as Multi-Target-Directed Ligands (MTDLs)
The complexity of neurodegenerative diseases has spurred the development of multi-target-directed ligands (MTDLs), single molecules designed to modulate multiple pathological pathways simultaneously. The chromone scaffold is an attractive platform for the design of MTDLs due to its synthetic tractability and its ability to interact with various biological targets.
Research into chromone-based compounds has demonstrated their potential as inhibitors of both cholinesterases (acetylcholinesterase and butyrylcholinesterase) and monoamine oxidases. nih.gov The inhibition of cholinesterases is a cornerstone of symptomatic treatment for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine. nih.gov Concurrently, the inhibition of MAOs can provide neuroprotective and antidepressant benefits.
A study focused on the development of chromone-based MTDLs for Alzheimer's disease identified several derivatives with potent inhibitory activity against both human cholinesterases and monoamine oxidases. nih.gov This dual activity highlights the potential of the chromone core to be tailored for multi-target engagement. The specific substitutions on the chromone ring, such as the fluorine at position 7 and the p-tolyl group at position 2 in this compound, are critical in determining the inhibitory potency and selectivity against these different enzymes.
Structure Activity Relationship Sar Analysis of 7 Fluoro 2 P Tolyl 4h Chromen 4 One and Analogues
Positional and Substituent Effects of Fluorine on Biological Activity
The introduction of a fluorine atom into a drug candidate can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby influencing its biological activity. In the context of the chromenone scaffold, the position and nature of the halogen substituent are pivotal.
Studies on related heterocyclic structures, such as quinazolinones, have demonstrated the importance of the 7-fluoro substitution. For instance, a series of 2-aryl-7-fluoro-6-(4-methyl-1-piperazinyl)-4(3H)-quinazolinones were synthesized and evaluated for their antitumor activity. elsevierpure.com The presence of the 7-fluoro group in these compounds was integral to their design as potential anticancer agents. elsevierpure.com This suggests that the 7-fluoro substituent in 7-fluoro-2-p-tolyl-4H-chromen-4-one likely plays a crucial role in its biological profile, potentially enhancing its cell permeability and interaction with target proteins.
Furthermore, research on 4-aryl-4H-chromenes has highlighted the impact of substitutions on the chromene ring system on their anticancer properties. nih.gov While not a direct analysis of the 7-fluoro group, this underscores the principle that substituents on the benzopyran ring are key determinants of biological effect.
Role of the Para-Tolyl Moiety at Position 2 in Modulating Potency and Selectivity
The 2-aryl substituent is a common feature in biologically active chromones, and the nature of this aryl group significantly influences the compound's potency and selectivity. The para-tolyl group in this compound, which consists of a phenyl ring substituted with a methyl group at the para position, is expected to have a distinct impact.
The tolyl group, being more lipophilic than an unsubstituted phenyl ring, can enhance the compound's ability to cross cell membranes. The methyl group's electron-donating nature can also influence the electronic properties of the entire molecule, affecting its binding to biological targets. A study on a platinum(II) complex with 3-hydroxy-2-tolyl-4H-chromen-4-one highlighted the utility of this core structure in forming stable complexes with potential antimicrobial and anticancer activities. nih.govacs.org This indicates that the 2-tolyl-4H-chromen-4-one scaffold is a viable platform for developing bioactive compounds.
Comprehensive Analysis of Substituent Variations on the Chromenone Core
The biological activity of chromone (B188151) derivatives is highly dependent on the substitution pattern on the core ring system. A study on 2-phenyl-4H-chromen-4-one derivatives as selective cyclooxygenase-2 (COX-2) inhibitors revealed that the nature and size of the substituent at the C-3 position of the chromene ring are important for inhibitory activity and selectivity. nih.gov This research demonstrated that increasing the lipophilicity of the C-3 substituent enhanced COX-2 inhibitory potency. nih.gov Although this compound is unsubstituted at the C-3 position, this finding highlights the sensitivity of the chromenone scaffold to substituent changes.
The following table summarizes the impact of various substituents on the biological activity of chromone derivatives based on related studies:
| Substituent Position | Substituent | Observed Effect on Biological Activity | Reference Compound Class |
| 2 | Aryl group with electron-withdrawing or -donating groups | Modulates potency and selectivity | 2-Aryl-4H-thiochromen-4-ones acs.orgnih.gov |
| 3 | Alkyl, Benzyl, Acetyl | Increased lipophilicity can enhance COX-2 inhibition | 2-Phenyl-4H-chromen-4-ones nih.gov |
| 7 | Fluoro | Integral for antitumor activity in related heterocycles | 2-Aryl-7-fluoro-6-(4-methyl-1-piperazinyl)-4(3H)-quinazolinones elsevierpure.com |
| 6 | 4-methyl-1-piperazinyl | Part of a pharmacophore for antitumor activity | 2-Aryl-7-fluoro-6-(4-methyl-1-piperazinyl)-4(3H)-quinazolinones elsevierpure.com |
Elucidation of Pharmacophoric Features through SAR Studies
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. SAR studies are instrumental in defining these pharmacophores. For chromone derivatives, key pharmacophoric features often include a hydrogen bond acceptor (the carbonyl group at C-4), a hydrophobic aromatic region (the benzopyran ring and the 2-aryl substituent), and specific electronic features contributed by substituents.
Pharmacophore modeling studies on related flavonoid structures have been used to identify potential anticancer agents. researchgate.net For this compound, the pharmacophore can be hypothesized to consist of:
A hydrogen bond acceptor: The C-4 carbonyl oxygen.
Two aromatic/hydrophobic regions: The fused benzene (B151609) ring of the chromenone and the para-tolyl group.
An electronegative feature: The fluorine atom at the 7-position.
The spatial arrangement of these features is critical for binding to a specific biological target. The development of pharmacophore models can aid in the virtual screening of compound libraries to identify new and more potent analogs. nih.gov
Correlation between Molecular Interactions and Observed Biological Effects
The biological effects of this compound are a direct consequence of its molecular interactions with specific cellular targets. Molecular docking studies on similar chromone derivatives have provided insights into these interactions. For example, in the study of COX-2 inhibitors, the 2-phenyl-4H-chromen-4-one derivatives were shown to bind within the active site of the enzyme. nih.gov The carbonyl group of the chromene ring was predicted to form a hydrogen bond with a key amino acid residue, while the 2-aryl group occupied a hydrophobic pocket. nih.gov
Applying this understanding to this compound, it can be inferred that the para-tolyl group would likely occupy a hydrophobic pocket in its target protein. The fluorine atom at the 7-position could engage in specific interactions, such as forming a halogen bond or altering the electronic landscape of the benzopyran ring to enhance π-π stacking interactions with aromatic amino acid residues in the binding site.
The following table outlines the potential molecular interactions of this compound based on its structural features:
| Structural Feature | Potential Molecular Interaction | Biological Consequence |
| C4-Carbonyl Group | Hydrogen bonding with amino acid residues (e.g., Ser, Thr) | Anchoring the molecule in the binding site |
| Benzopyran Ring System | π-π stacking with aromatic amino acid residues (e.g., Phe, Tyr, Trp) | Stabilization of the ligand-protein complex |
| 2-p-Tolyl Group | Hydrophobic interactions within a specific pocket | Enhancement of binding affinity and selectivity |
| 7-Fluoro Group | Halogen bonding, dipole-dipole interactions, modulation of pKa | Increased binding affinity and improved pharmacokinetic properties |
Advanced Derivatization and Scaffold Modification Strategies
Complexation with Metal Ions (e.g., Platinum(II) Complexes)
The coordination of flavonoid and chromone-based ligands to metal ions, particularly Platinum(II), is a well-established strategy to create novel chemical entities with potentially enhanced biological activities. researchgate.netnih.gov The formation of these organometallic complexes can significantly alter the properties of the parent molecule, often leading to superior anticancer, antioxidant, or antimicrobial effects. researchgate.netnih.govmdpi.com
The synthesis of a Platinum(II) complex with a chromone-based ligand typically involves the reaction of the ligand with a platinum salt, such as potassium tetrachloroplatinate (K₂PtCl₄), often in a suitable solvent and at a specific pH. researchgate.netacs.org For instance, a reported synthesis of a Pt(II) complex with the analogous 3-hydroxy-2-tolyl-4H-chromen-4-one (HToC) involved the reduction of Platinum(IV) to Platinum(II) using hydrazine (B178648) sulfate, followed by complexation with the ligand at a pH of 9.17. acs.org The resulting complex was a stable, yellow-colored compound. acs.org
For a ligand like 7-fluoro-2-p-tolyl-4H-chromen-4-one, which lacks the common 3-hydroxy or 5-hydroxy chelating groups found in many flavonoids, complexation would likely require prior functionalization (e.g., hydroxylation) or proceed through alternative coordination sites, such as the ketone at the C-4 position and the pyrone oxygen. nih.govresearchgate.net
Characterization of such complexes is comprehensive, employing a range of spectroscopic and analytical techniques to confirm the structure and coordination.
Table 1: Standard Characterization Techniques for Platinum(II)-Chromone Complexes
| Technique | Purpose | Typical Observations | References |
|---|---|---|---|
| UV-Visible Spectroscopy | To study complex formation and determine the wavelength of maximum absorption (λₘₐₓ). | A shift in λₘₐₓ compared to the free ligand, indicating coordination. For Pt(II)-HToC, a maximum was observed at 520 nm. | acs.org |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt) | To elucidate the structure and identify the ligand's coordination sites. | Shifts in the proton and carbon signals of the ligand upon coordination to the platinum center. A signal in the ¹⁹⁵Pt NMR spectrum confirms the presence of platinum. | nih.govmemphis.edu |
| Infrared (IR) Spectroscopy | To identify changes in vibrational frequencies of functional groups upon complexation. | A shift in the C=O stretching frequency of the chromone's ketone group, indicating its involvement in binding to the platinum ion. | memphis.edu |
| Mass Spectrometry (ESI-MS) | To confirm the molecular weight of the new complex. | A molecular ion peak corresponding to the expected mass of the [Pt(Ligand)ₓClᵧ] complex. | nih.gov |
This table presents hypothetical characterization data based on established methods for analogous compounds.
The complexation of flavonoid-type molecules with metal ions can profoundly influence their biological activity. researchgate.netmdpi.com Studies have consistently shown that metal complexes of flavonoids can exhibit superior antioxidant, antimicrobial, and anticancer properties compared to the parent ligands. researchgate.netnih.gov This enhancement is often attributed to changes in the molecule's lipophilicity, cell permeability, and interaction with biological targets like DNA. mdpi.com
For example, the Pt(II) complex of 3-hydroxy-2-tolyl-4H-chromen-4-one was evaluated for its antimicrobial activity against several bacterial strains and for its anticancer potential. acs.org The results indicated that complexation can confer significant biological activity. Similarly, it is hypothesized that a Platinum(II) complex of this compound could exhibit a modified and potentially enhanced biological profile, leveraging the synergistic effects of the chromone (B188151) scaffold and the platinum center.
Conjugation with Heterocyclic Moieties (e.g., Pyrazole, Oxadiazole)
Conjugating a core scaffold with other heterocyclic rings is a powerful strategy to create hybrid molecules that may possess combined or novel pharmacological activities. nih.govnih.gov Pyrazoles and oxadiazoles (B1248032) are particularly valuable in medicinal chemistry due to their broad spectrum of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govmdpi.comnih.gov
Several synthetic methods exist for producing chromone-heterocycle conjugates. For pyrazoles, a common approach involves the cyclodehydration of 3-pyrazolyl-substituted-1-(2-hydroxyaryl)propane-1,3-diones, which yields 2-pyrazolyl-chromones. nih.gov Another route is the reaction of 3-formylchromones with pyrazolone (B3327878) derivatives. nih.gov The synthesis of pyrazole-substituted chromenes has been shown to yield compounds with potent and selective anti-leukemic activity. researchgate.net
For the synthesis of 1,3,4-oxadiazole (B1194373) conjugates, a frequent method involves the cyclization of acylhydrazide intermediates. sciepub.commdpi.com To apply this to the chromone scaffold, the this compound would first need to be functionalized with a group that can be converted into a hydrazide, such as an ester. This chromone-hydrazide could then be reacted with a coupling partner and cyclized to form the desired 1,3,4-oxadiazole ring. researchgate.net
Table 2: Representative Strategies for Chromone-Heterocycle Conjugation
| Heterocycle | Synthetic Strategy | Starting Chromone Derivative | Key Reagents | Reference |
|---|---|---|---|---|
| Pyrazole | Cyclodehydration | 1-(2-hydroxyaryl)-3-(pyrazol-1-yl)propane-1,3-dione | Acid catalyst | nih.gov |
| Pyrazole | Knoevenagel Condensation | 3-Formylchromone | Pyrazolin-5-one derivative | nih.gov |
| 1,3,4-Oxadiazole | Oxidative Cyclization | Chromone-4-carbohydrazide | Carboxylic acid, I₂/KI, K₂CO₃ | researchgate.net |
| 1,3,4-Oxadiazole | Dehydrative Cyclization | Chromone-4-carbohydrazide | Orthoester | researchgate.net |
Bioisosteric Replacement and Scaffold Hopping for Lead Optimization
Bioisosterism is a fundamental strategy in medicinal chemistry where an atom or group of atoms in a lead compound is replaced by another with similar physical or chemical properties to enhance activity, improve pharmacokinetics, or reduce toxicity. ajptr.comacs.org Scaffold hopping is a more advanced form of this concept, where the central core of a molecule is replaced with a structurally different scaffold that preserves the key three-dimensional arrangement of essential binding features. nih.govnih.gov
This approach has been successfully applied to the chromone scaffold itself. In a notable example, researchers seeking potent and orally bioavailable inhibitors of the bromodomain-containing protein 4 (BRD4) used a scaffold hopping strategy. nih.govnih.govresearchgate.net They replaced a quinazolin-4-one core with a chromone core, leading to the discovery of new inhibitors with significantly improved oral bioavailability and impressive in vivo efficacy in models of airway inflammation. nih.govnih.gov
Table 3: Example of Scaffold Hopping Leading to a Chromone-Based Inhibitor
| Compound Attribute | Original Scaffold (Quinazolin-4-one based) | Hopped Scaffold (Chromone based) | Outcome of Hopping | Reference |
|---|---|---|---|---|
| Core Structure | Quinazolin-4-one | Chromone | Superiority of the new chromone core | nih.gov |
| Inhibition of IL-6 Expression | Moderate inhibition | Significantly improved inhibition (98%) | Enhanced biological activity | nih.gov |
| Pharmacokinetics | Moderate in vivo efficacy | Impressive in vivo efficacy and promising PK properties | Improved drug-like properties | nih.govnih.gov |
| Target Affinity (IC₅₀) | N/A | 67–84 nM | Discovery of potent inhibitors | nih.gov |
This case study demonstrates that the chromone scaffold can serve as a "privileged" structure, and that hopping to this scaffold from other heterocyclic systems is a viable and effective strategy for lead optimization.
Strategic Introduction of Functional Groups for Modulating Properties
The targeted introduction of specific functional groups onto the chromone scaffold is a key method for fine-tuning its biological and physicochemical properties. nih.govnih.gov The structure of this compound already features two strategic functional groups: the 2-p-tolyl group and the 7-fluoro substituent.
The fluorine atom at the C-7 position is a classic example of strategic functionalization. The replacement of hydrogen with fluorine is a common bioisosteric substitution used to block sites of metabolic oxidation, thereby increasing a drug's half-life. acs.orgcambridgemedchemconsulting.com Fluorine's high electronegativity can also modulate the pKa of nearby groups and influence binding interactions with target proteins. acs.org
Table 4: Strategies for Functional Group Modulation of the Chromone Scaffold
| Position | Functionalization Strategy | Potential Functional Groups | Purpose / Potential Effect | Reference |
|---|---|---|---|---|
| C-7 | Bioisosteric Replacement (H -> F) | -F | Block metabolic oxidation, increase stability, modulate electronics. | acs.orgcambridgemedchemconsulting.com |
| C-5 | Directed C-H Activation | Alkyl, Aryl, Halogen | Modulate binding affinity and selectivity. | nih.gov |
| C-3 | Electrophilic Coupling | Aryl, Heteroaryl | Introduce new pharmacophoric elements. | nih.gov |
| 2-Phenyl Ring | Standard Aromatic Substitution | -OH, -OCH₃, -NO₂, -NH₂ | Tune electronic properties and hydrogen bonding capabilities. | nih.gov |
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
Future research should prioritize the development of efficient and environmentally sustainable methods for the synthesis of 7-fluoro-2-p-tolyl-4H-chromen-4-one. A common route for synthesizing 2-arylchromen-4-ones involves the condensation of fluorinated 2-hydroxyacetophenones with benzaldehydes, followed by oxidative cyclization. nih.gov For the target compound, this would likely involve the reaction of a 2-hydroxy-4-fluoroacetophenone with p-tolualdehyde.
Further investigations could explore one-pot synthesis methodologies, which have been successfully applied to related fluorinated 2-arylchroman-4-ones using catalysts like p-toluenesulfonic acid. rawdatalibrary.netnih.gov Such methods are often more efficient, cost-effective, and generate less waste. The development of green synthetic routes, perhaps utilizing microwave-assisted synthesis or novel catalytic systems, would be a significant advancement, aligning with the principles of sustainable chemistry.
In-Depth Pharmacological Evaluation in Relevant Biological Systems
A crucial next step is the comprehensive pharmacological evaluation of this compound. The chromenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antioxidant effects. nih.govnih.gov
Initial in vitro screening should assess the cytotoxicity of the compound against a panel of human cancer cell lines. Given that fluorinated 2-arylchromen-4-ones have shown activity against glioblastoma cells, this would be a logical starting point. nih.gov Furthermore, based on the antiviral properties of similar fluorinated chromanones against influenza viruses, evaluating the antiviral potential of this compound is warranted. rawdatalibrary.netnih.gov Subsequent in vivo studies in relevant animal models would be necessary to determine the compound's efficacy and pharmacokinetic profile.
Mechanistic Studies at the Cellular and Molecular Level
Understanding the mechanism of action is fundamental to the development of any new therapeutic agent. For this compound, research should aim to identify its specific molecular targets. Chromenone derivatives have been shown to inhibit various enzymes, including DNA-dependent protein kinase (DNA-PK) and Aurora kinase A, which are critical in cancer progression. ilo.orgnih.gov
Future studies could employ techniques such as thermal shift assays, affinity chromatography, and proteomics to identify protein binding partners. If the compound shows promising anticancer activity, investigations into its effects on the cell cycle, apoptosis induction, and key signaling pathways would be essential. For instance, some 4-chromenone derivatives have been found to induce cell death by destroying the mitotic spindle in cancer cells. ilo.org
Computational Design and Virtual Screening for Enhanced Analogues
Computational methods offer a powerful approach to accelerate the discovery and optimization of lead compounds. Molecular docking and virtual screening can be employed to predict the binding affinity of this compound to various biological targets. researchgate.netmdpi.com These in silico techniques can help to prioritize experimental studies and provide insights into the structure-activity relationships.
Once a primary biological target is identified, computational tools can be used to design and screen virtual libraries of analogues of this compound. mdpi.com This process, often referred to as "scaffold hopping," can lead to the identification of new chemical scaffolds with improved potency, selectivity, and pharmacokinetic properties. nih.gov Machine learning and artificial intelligence are also emerging as valuable tools for de novo molecular design. nih.gov
Investigation of Broader Therapeutic Applications for Chromenone Derivatives
The therapeutic potential of the chromenone scaffold extends beyond oncology and virology. Chromenone derivatives have been investigated for a multitude of other applications, including as antidiabetic, neuroprotective, and cardioprotective agents. nih.gov They have also been identified as potential treatments for retinitis pigmentosa by acting as pharmacological chaperones for misfolded proteins. nih.gov
Future research on this compound and its analogues should therefore not be limited to a single therapeutic area. A broad-based screening approach against a diverse range of biological targets could uncover novel and unexpected therapeutic applications. For example, some chromenones have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, suggesting potential for the treatment of Alzheimer's disease. nih.gov The antioxidant properties of many chromenones also suggest their potential utility in conditions associated with oxidative stress. nih.gov
Q & A
Q. What are the common synthetic routes for 7-fluoro-2-p-tolyl-4H-chromen-4-one, and how can reaction conditions be optimized for yield improvement?
A FeCl₃-catalyzed one-pot synthesis using substituted phenols and ethyl phenylpropiolate is a foundational method for chromenone derivatives . To optimize yields, consider solvent selection (e.g., THF for homogeneity), catalyst loading (FeCl₃ at 10–15 mol%), and temperature control (reflux at 60–80°C). Post-reaction purification via column chromatography with silica gel and ethyl acetate/hexane gradients is recommended .
Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise structural data, including bond lengths, angles, and torsion angles. For example, monoclinic crystal systems (space group P2₁/c) with parameters a = 22.3701 Å, b = 6.8836 Å, and β = 106.0575° have been reported for fluorinated chromenones . Data collection with MoKα radiation (λ = 0.71073 Å) at 223 K ensures high resolution .
Q. What spectroscopic techniques are critical for characterizing substituent effects in fluorinated chromenones?
- NMR : ¹⁹F NMR (δ = −110 to −120 ppm for fluoro substituents) and ¹H NMR (e.g., aromatic protons at δ 6.8–8.2 ppm) .
- FT-IR : C=O stretching at ~1650–1700 cm⁻¹ and C–F vibrations at 1100–1200 cm⁻¹ .
- MS : High-resolution ESI-MS to confirm molecular ions (e.g., m/z 280.26 for C₁₆H₁₁FO₃) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., -F, -CF₃) influence the electronic properties and reactivity of this compound?
Fluorine substituents increase electrophilicity at the 4-position via inductive effects, enhancing reactivity in nucleophilic substitution or cycloaddition reactions. Computational studies (DFT) can quantify charge distribution, while Hammett constants (σₚ = 0.06 for -F) predict regioselectivity in derivatization . Substituent effects on fluorescence properties (e.g., λₑₘ = 450–470 nm) should also be explored using UV-Vis and fluorimetry .
Q. What strategies resolve contradictions in crystallographic data for fluorinated chromenones, such as disordered structures or twinning?
- Use SHELXD for dual-space structure solution and SHELXL for refinement with TWIN and BASF commands to handle twinning .
- Apply the SQUEEZE algorithm (PLATON) to model solvent-accessible voids in disordered structures .
- Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm substituent orientation .
Q. How can high-throughput experimental phasing pipelines improve structural determination of chromenone derivatives?
SHELXC/D/E enables rapid data processing for macromolecular phasing. For small molecules, combine with programs like PHENIX for automated model building. Use multi-wavelength anomalous dispersion (MAD) if heavy atoms (e.g., Se) are introduced .
Q. What methodologies address low yields in FeCl₃-mediated syntheses of chromenones?
- Catalyst optimization : Screen alternatives like AlCl₃ or ionic liquids for improved Lewis acidity .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) and enhance yields by 15–20% .
- In situ monitoring : Use Raman spectroscopy to track intermediate formation (e.g., ketene intermediates) and adjust stoichiometry dynamically .
Methodological Guidance for Data Analysis
Q. How should researchers analyze conflicting bioactivity data for fluorinated chromenones across assay models?
- Perform dose-response curves (IC₅₀ values) in triplicate across multiple cell lines (e.g., HeLa, MCF-7) to account for model-specific variability .
- Use molecular docking (AutoDock Vina) to correlate bioactivity with binding affinity to targets like COX-2 or topoisomerase II .
- Apply statistical tools (e.g., ANOVA) to identify outliers in high-throughput screening data .
Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?
- SwissADME : Predict logP (2.5–3.5), solubility (LogS = −4.5 to −5.5), and Lipinski’s Rule compliance .
- MOLPROPERTY : Estimate toxicity (LD₅₀) and metabolic stability via cytochrome P450 interactions .
Tables for Key Data
Table 1: Crystallographic Parameters for Fluorinated Chromenones
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| a (Å) | 22.3701 | |
| β (°) | 106.0575 | |
| Resolution (Å) | 0.84 | |
| R factor | 0.048 |
Table 2: Substituent Effects on Fluorescence
| Substituent | λₑₘ (nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| -F | 455 | 0.32 | |
| -OCH₃ | 470 | 0.28 | |
| -CF₃ | 460 | 0.18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

